molecular formula C23H29N3O3S B11116849 N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide

N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11116849
M. Wt: 427.6 g/mol
InChI Key: HLEVVDAEZUBCBL-UHFFFAOYSA-N
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Description

N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a cyclooctylidenehydrazinecarbonyl group with a methylphenylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the formation of the cyclooctylidenehydrazinecarbonyl intermediate, which is then reacted with a methylphenylbenzenesulfonamide precursor under controlled conditions. Common reagents used in this synthesis include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Red

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C23H29N3O3S/c1-19-12-10-11-17-22(19)26(30(28,29)21-15-8-5-9-16-21)18-23(27)25-24-20-13-6-3-2-4-7-14-20/h5,8-12,15-17H,2-4,6-7,13-14,18H2,1H3,(H,25,27)

InChI Key

HLEVVDAEZUBCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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